8-Fluoro-4-nitroquinoline 1-oxide 8-Fluoro-4-nitroquinoline 1-oxide
Brand Name: Vulcanchem
CAS No.: 19789-69-6
VCID: VC20740275
InChI: InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H
SMILES: C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-]
Molecular Formula: C9H5FN2O3
Molecular Weight: 208.15 g/mol

8-Fluoro-4-nitroquinoline 1-oxide

CAS No.: 19789-69-6

Cat. No.: VC20740275

Molecular Formula: C9H5FN2O3

Molecular Weight: 208.15 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-4-nitroquinoline 1-oxide - 19789-69-6

CAS No. 19789-69-6
Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
IUPAC Name 8-fluoro-4-nitro-1-oxidoquinolin-1-ium
Standard InChI InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H
Standard InChI Key MUTKSEVUOWYGKA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-]

Chemical Identity and Structural Characteristics

8-Fluoro-4-nitroquinoline 1-oxide is a quinoline derivative that belongs to the class of aromatic N-oxides. Its structure features a quinoline core with specific functional group modifications that contribute to its biological activities. The compound's identity is well-established through various chemical identifiers.

Basic Chemical Identifiers

The compound is identified by several systematic naming conventions and registry numbers that enable precise identification in chemical databases and literature.

Table 1: Chemical Identifiers for 8-Fluoro-4-nitroquinoline 1-oxide

Identifier TypeValue
CAS Registry Number19789-69-6
Chemical Name8-Fluoro-4-nitroquinoline 1-oxide
IUPAC Name8-fluoro-4-nitro-1-oxidoquinolin-1-ium
Common SynonymsQuinoline, 8-fluoro-4-nitro-, 1-oxide
RTECS NumberVB8575000
PubChem Compound ID88248

This compound contains both a fluorine atom at the 8-position and a nitro group at the 4-position of the quinoline ring, with an N-oxide group at position 1 . These structural features are crucial for its biological activity and chemical reactivity.

Molecular Properties

The physical and chemical properties of 8-Fluoro-4-nitroquinoline 1-oxide derive from its molecular structure and functional groups, which influence its behavior in biological systems.

Table 2: Molecular Properties of 8-Fluoro-4-nitroquinoline 1-oxide

PropertyValue
Molecular FormulaC₉H₅FN₂O₃
Molecular Weight208.15 g/mol
Standard InChIInChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H
Standard InChIKeyMUTKSEVUOWYGKA-UHFFFAOYSA-N
SMILES NotationC1=CC2=C(C=CN+[O-])N+[O-]

The molecular structure features a planar aromatic system with electron-withdrawing groups (nitro and fluoro) that influence its electronic distribution and reactivity . This electronic configuration is significant for understanding its interactions with biological macromolecules, particularly DNA.

Biological Activity and Mechanism of Action

8-Fluoro-4-nitroquinoline 1-oxide demonstrates significant biological activities, particularly related to genotoxicity and carcinogenicity. Its mechanisms of action share similarities with the parent compound 4-nitroquinoline 1-oxide while potentially exhibiting unique properties due to the fluorine substitution.

Genotoxic Mechanisms

Based on studies with related compounds, 8-Fluoro-4-nitroquinoline 1-oxide likely exhibits genotoxicity through multiple mechanisms:

  • Direct DNA damage through adduct formation

  • Generation of reactive oxygen species (ROS)

  • Induction of oxidative stress

The related parent compound, 4-nitroquinoline 1-oxide, is known to be metabolized to 4-hydroxyaminoquinoline 1-oxide, which forms adducts with DNA and produces 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage . The 8-fluoro derivative likely undergoes similar metabolic activation, potentially with modified reactivity or specificity due to the fluorine substitution.

Reactive Oxygen Species Generation

Studies with 4-nitroquinoline 1-oxide demonstrate that it induces the formation of multiple reactive oxygen species, including:

  • Superoxide radicals

  • Hydrogen peroxide (H₂O₂)

  • Hydroxyl radicals

These ROS contribute to oxidative damage of cellular components, particularly DNA . The addition of catalase to culture medium reduces 8OHdG levels in cells exposed to 4-nitroquinoline 1-oxide, confirming the role of H₂O₂ in its genotoxicity. The 8-fluoro derivative likely exhibits similar oxidative stress induction.

Cellular Glutathione Depletion

An important aspect of the toxicity mechanism is the depletion of cellular glutathione (GSH). In studies with 4-nitroquinoline 1-oxide, GSH levels remain depressed even 24 hours after removal of the compound, indicating prolonged oxidative stress . This depletion of antioxidant defenses further exacerbates oxidative damage to cellular components.

Toxicological Profile and Carcinogenic Properties

8-Fluoro-4-nitroquinoline 1-oxide demonstrates significant toxicological effects, particularly related to its carcinogenic potential.

Tumorigenic Properties

The compound has been classified as a tumorigenic agent according to RTECS criteria. Experimental data indicate that subcutaneous administration of 8-Fluoro-4-nitroquinoline 1-oxide in mice at a dose of 60 mg/kg produces tumors at the site of application . This establishes its direct carcinogenic activity in animal models.

Research Applications

8-Fluoro-4-nitroquinoline 1-oxide has several important applications in scientific research, particularly in cancer and toxicology studies.

Cancer Research Applications

The compound is valuable in cancer research for:

  • Studying mechanisms of chemical carcinogenesis

  • Investigating DNA damage response pathways

  • Evaluating cancer prevention strategies

  • Developing models of experimental carcinogenesis

Its defined chemical structure and reproducible carcinogenic effects make it useful for standardized experiments in cancer biology.

Toxicological Studies

In toxicological research, 8-Fluoro-4-nitroquinoline 1-oxide serves as:

  • A model genotoxic agent

  • A tool for studying oxidative stress mechanisms

  • A reference compound for evaluating protective effects of antioxidants

  • A positive control in mutagenicity assays

These applications contribute to understanding fundamental mechanisms of toxicity and developing protective strategies against chemical carcinogens.

Comparison with Related Compounds

Understanding 8-Fluoro-4-nitroquinoline 1-oxide in the context of related compounds provides valuable insights into structure-activity relationships.

Relationship to 4-Nitroquinoline 1-oxide

The parent compound, 4-nitroquinoline 1-oxide, is a powerful carcinogen that produces malignant tumors on mouse skin . The addition of the fluorine atom at position 8 modifies the electronic properties and potentially the metabolic activation of the molecule, while maintaining its carcinogenic potential.

Other Quinoline Derivatives

Several other derivatives of 4-nitroquinoline 1-oxide have been studied for their carcinogenic properties, including 2-methyl, 2-ethyl, and 6-chloro derivatives . These structure-activity relationships help elucidate the molecular features responsible for the carcinogenic activity of this class of compounds.

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